molecular formula C26H21FN2O5S B15009919 (5Z)-3-(1,3-benzodioxol-5-yl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-yl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B15009919
M. Wt: 492.5 g/mol
InChI Key: LLLPUEYODXCPRZ-VILDMSMRSA-N
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Description

(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a thiazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their condensation with thiazolidinone under specific conditions. Common reagents used include ethoxy and methoxy derivatives, along with catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, affecting various biochemical pathways.

Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new drugs targeting specific diseases due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. The benzodioxole and fluorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. The thiazolidinone core plays a crucial role in stabilizing these interactions, leading to the desired biological effects.

Comparison with Similar Compounds

  • (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Comparison: Compared to these similar compounds, (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE exhibits unique properties due to the presence of the ethoxy and fluorophenyl groups. These groups enhance its binding affinity and specificity towards certain biological targets, making it a more potent compound in various applications.

Properties

Molecular Formula

C26H21FN2O5S

Molecular Weight

492.5 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H21FN2O5S/c1-2-31-22-11-17(5-9-20(22)32-14-16-3-6-18(27)7-4-16)12-24-25(30)29(26(28)35-24)19-8-10-21-23(13-19)34-15-33-21/h3-13,28H,2,14-15H2,1H3/b24-12-,28-26?

InChI Key

LLLPUEYODXCPRZ-VILDMSMRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4)OCC5=CC=C(C=C5)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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